2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline
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Overview
Description
2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline is a chemical compound that features a quinoxaline core substituted with a 4-chlorophenylsulfanyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the 4-Chlorophenylsulfanyl Group: This step involves the nucleophilic substitution of a suitable precursor with 4-chlorophenylthiol.
Introduction of the Trifluoromethyl Group: This can be achieved through radical trifluoromethylation using reagents such as trifluoromethyl phenyl sulfone under visible light irradiation
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinoxalines depending on the electrophile used.
Scientific Research Applications
2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological systems due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-((4-Chlorophenyl)sulfanyl)-5-(trifluoromethyl)aniline: Similar structure but with an aniline core.
Trifluoromethyl phenyl sulfone: Used as a reagent in trifluoromethylation reactions.
4-Chlorophenylthiol: A precursor used in the synthesis of the target compound
Uniqueness
2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline is unique due to the combination of its quinoxaline core, 4-chlorophenylsulfanyl group, and trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline is a heterocyclic compound known for its diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C15H8ClF3N2S
- Molecular Weight : 348.75 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in drug development.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
Case Study Findings :
- One study reported an IC50 value of 1.9 µg/mL against HCT-116 cells, indicating potent cytotoxicity compared to doxorubicin (IC50 = 3.23 µg/mL) .
- Another investigation demonstrated that the trifluoromethyl group enhances antiproliferative activity significantly, with some derivatives exhibiting up to 20 times higher activity against tumor cells than their analogs .
Cell Line | IC50 (µg/mL) | Reference Compound IC50 (µg/mL) |
---|---|---|
MCF-7 | 2.3 | 3.23 (Doxorubicin) |
HCT-116 | 1.9 | 3.23 (Doxorubicin) |
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory applications. Its mechanism involves the inhibition of specific enzymes related to inflammatory pathways.
Mechanism of Action :
- It may bind to enzymes such as cyclooxygenases (COX), which are crucial in the inflammatory response .
Antimicrobial Activity
Preliminary studies suggest that this compound has antimicrobial properties, particularly against certain bacterial strains.
Research Insights :
- The compound has been tested against various pathogens, showing effective inhibition at low concentrations. Specific data on the minimum inhibitory concentration (MIC) is still under investigation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological efficacy of this compound. Key modifications include:
- The presence of a trifluoromethyl group , which enhances biological activity.
- The positioning of the sulfanyl group , which influences both anticancer and antimicrobial properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-3-(trifluoromethyl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2S/c16-9-5-7-10(8-6-9)22-14-13(15(17,18)19)20-11-3-1-2-4-12(11)21-14/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOSKZJPNKQTFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)SC3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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